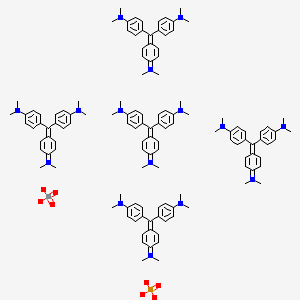
4-Ethoxy-2-methyl-1-nitrobenzene
Descripción general
Descripción
4-Ethoxy-2-methyl-1-nitrobenzene , also known as 4-methoxy-2-methyl-1-nitrobenzene , is an organic compound with the chemical formula C₈H₉NO₃ . It falls within the class of aromatic compounds and contains a nitro group (-NO₂) and a methoxy group (-OCH₃) attached to a benzene ring. The compound exhibits a pale yellow appearance and is sparingly soluble in water.
Synthesis Analysis
The synthesis of 4-ethoxy-2-methyl-1-nitrobenzene involves several methods. One common approach is the nitration of 4-methoxytoluene (also known as p-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the benzene ring. The resulting product is then purified and characterized.
Molecular Structure Analysis
The molecular structure of 4-ethoxy-2-methyl-1-nitrobenzene consists of a benzene ring with the following substituents:
- 4-Methoxy group (OCH₃) : Positioned at the para position (carbon 4) relative to the nitro group.
- 2-Methyl group (CH₃) : Attached to the benzene ring at the ortho position (carbon 2) relative to the nitro group.
Chemical Reactions Analysis
- Reduction : The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid . This transformation yields 4-ethoxy-2-methyl-1-aminobenzene.
- Electrophilic Substitution : The compound can undergo further electrophilic aromatic substitutions, such as halogenation or acylation, at the benzene ring.
- Hydrolysis : Under acidic or basic conditions, the ethoxy group can be hydrolyzed to yield the corresponding phenol.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50-52°C .
- Boiling Point : Around 280-290°C .
- Density : The compound has a density of 1.23 g/cm³ .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone, ethanol, and chloroform .
Safety And Hazards
- Toxicity : 4-Ethoxy-2-methyl-1-nitrobenzene is toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.
- Fire Hazard : The compound is combustible and may emit toxic fumes when heated.
- Environmental Impact : Proper disposal is crucial to prevent contamination of soil and water.
Direcciones Futuras
Research on 4-ethoxy-2-methyl-1-nitrobenzene could explore its potential applications in organic synthesis, drug development, or material science. Investigating its reactivity with various nucleophiles and exploring novel synthetic routes would be valuable.
Propiedades
IUPAC Name |
4-ethoxy-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRWUIRVNVUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468649 | |
| Record name | (5-ethoxy-2-nitro-phenyl)-methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methyl-1-nitrobenzene | |
CAS RN |
52177-06-7 | |
| Record name | 4-Ethoxy-2-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52177-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-ethoxy-2-nitro-phenyl)-methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-ethoxy-2-methyl-1-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)
![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)